

Unveiling the N-Terminal Sequence of Miraculin: A Technical Overview

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This technical guide provides an in-depth analysis of the primary amino acid sequence of the taste-modifying protein, Miraculin, focusing on the initial 20 residues of the N-terminus. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Primary Amino Acid Sequence (1-20) of Miraculin

The N-terminal sequence of Miraculin, a glycoprotein isolated from the miracle fruit (Synsepalum dulcificum), plays a crucial role in its unique ability to make sour tastes perceived as sweet. The initial 20 amino acids of this single polypeptide chain have been identified and are presented below.[1][2][3]



Residue Number	Amino Acid (Three-Letter Code)	Amino Acid (One-Letter Code)
1	Asp	D
2	Ser	S
3	Val	V
4	Val	V
5	Leu	L
6	Leu	L
7	Ser	S
8	Gly	G
9	Pro	Р
10	Val	V
11	Asn	N
12	Glu	Е
13	Asn	N
14	Val	V
15	Asn	N
16	Gly	G
17	Gly	G
18	lle	I
19	Val	V
20	Trp	W

Experimental Protocol: N-Terminal Amino Acid Sequencing

Foundational & Exploratory





The determination of the primary amino acid sequence of Miraculin was achieved through automated Edman degradation.[1]

- 1. Sample Preparation:
- Purified Miraculin was obtained from the pulp of miracle fruit.
- The protein was extracted using a 0.5 M NaCl solution and subsequently purified by ammonium sulfate fractionation, CM-Sepharose ion-exchange chromatography, and concanavalin A-Sepharose affinity chromatography.[1][3]
- The purity of the sample was confirmed by reverse-phase high-performance liquid chromatography (HPLC) and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1][3] A single sharp peak in HPLC and a single band on SDS-PAGE indicated a highly pure sample.[1][3]
- 2. Automated Edman Degradation:
- The N-terminal amino acid sequence of the purified Miraculin was determined using an Applied Biosystems 470A Protein Sequencer.
- This instrument automates the Edman degradation chemistry, a process of sequentially removing one amino acid residue at a time from the N-terminus of a peptide or protein.
- The process involves three key steps:
 - Coupling: The free N-terminal amino group of the protein reacts with phenyl isothiocyanate
 (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC) derivative.
 - Cleavage: Under acidic conditions, the PTC-derivatized N-terminal amino acid is cleaved from the rest of the polypeptide chain as an anilinothiazolinone (ATZ) derivative.
 - Conversion: The unstable ATZ-amino acid is then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.
- 3. Identification of Amino Acids:



- The resulting PTH-amino acid derivatives were identified using a high-performance liquid chromatography (HPLC) system.
- By comparing the retention time of the unknown PTH-amino acid with that of known standards, the specific amino acid at each position was identified.
- This cycle was repeated for the first 20 residues to elucidate the N-terminal sequence of Miraculin.

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the N-terminal amino acid sequence of Miraculin.



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Caption: Experimental workflow for Miraculin N-terminal sequencing.

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